molecular formula C23H20F3N3O6S B4994819 N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4994819
M. Wt: 523.5 g/mol
InChI Key: KNARAQYYJNHAPP-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a glycinamide backbone substituted with methoxyphenyl, methyl-nitrophenyl-sulfonyl, and trifluoromethyl-phenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide core, followed by the sequential addition of the substituent groups. Common reagents used in these steps include various sulfonyl chlorides, methoxyphenyl derivatives, and trifluoromethyl phenyl compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N2-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O6S/c1-15-6-11-20(13-21(15)29(31)32)36(33,34)28(18-7-9-19(35-2)10-8-18)14-22(30)27-17-5-3-4-16(12-17)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNARAQYYJNHAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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